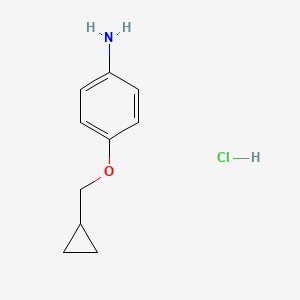

4-(Cyclopropylmethoxy)aniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(cyclopropylmethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMPZGMCJJZHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethoxy)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylmethoxy)aniline hydrochloride is a substituted aniline derivative of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules. The incorporation of a cyclopropylmethoxy group can influence the pharmacokinetic and pharmacodynamic properties of a parent compound. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physical and chemical properties is paramount for process development, formulation, quality control, and ensuring regulatory compliance. This guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of this compound, alongside detailed analytical methodologies for its characterization. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and established principles of pharmaceutical sciences to provide a robust framework for its handling and analysis.

Chemical and Physical Properties

The fundamental identifying characteristics of this compound are summarized below. It is important to note that while some properties are definitively known, others, such as the melting point, are not yet experimentally reported in the literature.

| Property | Value | Source/Notes |

| IUPAC Name | 4-(cyclopropylmethoxy)anilinium chloride | N/A |

| Synonyms | 4-(Cyclopropylmethoxy)benzenamine hydrochloride | [] |

| CAS Number | 1158573-73-9 | [][2] |

| Molecular Formula | C₁₀H₁₄ClNO | [2] |

| Molecular Weight | 199.68 g/mol | [2] |

| Canonical SMILES | C1CC1COC2=CC=C(C=C2)N.Cl | [2] |

| InChI Key | JIMPZGMCJJZHCX-UHFFFAOYSA-N | N/A |

| Appearance | White to off-white solid (Anticipated) | General property of aniline hydrochlorides[3] |

| Melting Point | No data available. For comparison, the melting point of aniline hydrochloride is 198 °C. | [4];[3] |

| Boiling Point | No data available. The predicted boiling point of the free base, 4-(cyclopropylmethoxy)aniline, is 295.7±13.0 °C. | N/A |

| Solubility | Expected to be soluble in water. The solubility of amine hydrochlorides is generally significantly higher than their corresponding free bases. For comparison, the solubility of aniline hydrochloride in water is 1070 g/L at 20 °C. | [5];[6] |

| pKa | The predicted pKa of the conjugate acid of the free base, 4-(cyclopropylmethoxy)aniline, is 5.21±0.10. This indicates that the hydrochloride salt will be stable in acidic to neutral conditions. | N/A |

Spectroscopic Characterization (Anticipated)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon (¹³C) NMR spectra are crucial for confirming the identity and purity of the molecule. The expected chemical shifts (in ppm) in a suitable deuterated solvent like DMSO-d₆ are as follows:

-

¹H NMR:

-

Anilinium Protons (-NH₃⁺): A broad singlet in the region of 10-12 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (approximately 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methoxy Protons (-OCH₂-): A doublet around 3.8-4.0 ppm.

-

Cyclopropylmethine Proton (-CH-): A multiplet in the range of 1.2-1.5 ppm.

-

Cyclopropyl Methylene Protons (-CH₂-): Two multiplets in the upfield region, typically between 0.3 and 0.7 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the range of 115-155 ppm. The carbon bearing the ether linkage will be the most downfield.

-

Methoxy Carbon (-OCH₂-): A signal around 70-75 ppm.

-

Cyclopropylmethine Carbon (-CH-): A signal in the region of 10-15 ppm.

-

Cyclopropyl Methylene Carbons (-CH₂-): Signals in the upfield region, typically below 10 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt (-NH₃⁺)[7].

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

N-H Bending: A band around 1600-1500 cm⁻¹[7].

-

C-O-C Stretching (Ether): A strong absorption in the 1250-1050 cm⁻¹ range.

Mass Spectrometry (MS)

In a typical electron ionization mass spectrometry (EI-MS) experiment, the hydrochloride salt will likely dissociate to the free base, 4-(cyclopropylmethoxy)aniline. The mass spectrum would therefore be that of the free base.

-

Molecular Ion (M⁺): A peak at m/z 163, corresponding to the molecular weight of the free base.

-

Key Fragmentation Patterns:

-

Loss of the cyclopropylmethyl group.

-

Cleavage of the ether bond.

-

Fragmentation of the aniline ring.

-

Analytical Methodologies

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is essential for determining the purity of this compound and for monitoring its stability. The following is a recommended starting method that should be validated for its intended use.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to ensure the analyte remains in its protonated form and improves peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |

| Gradient | 10% B to 90% B over 20 minutes, then re-equilibrate | A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | 230 nm | Aniline derivatives typically have strong UV absorbance in this region. A PDA detector is recommended to monitor for co-eluting impurities. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust[8][9].

Stability and Handling

Stability Profile

Amine hydrochlorides are generally more stable than their free base counterparts due to the protonation of the reactive amine group[5]. However, this compound may still be susceptible to degradation under certain stress conditions.

-

Hydrolytic Stability: Stable in acidic and neutral aqueous solutions. Degradation may occur under basic conditions where the free amine is liberated.

-

Oxidative Stability: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Contact with strong oxidizing agents should be avoided.

-

Thermal Stability: Stable at ambient temperatures. Decomposition may occur at elevated temperatures.

-

Photostability: Like many aniline derivatives, it may be sensitive to light and should be stored in light-resistant containers.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method[10].

Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before analysis.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

-

Photolytic Degradation: Expose the solid sample to UV and visible light according to ICH Q1B guidelines.

Analyze all stressed samples by the validated HPLC method to assess the extent of degradation and to separate the parent compound from any degradation products.

Hygroscopicity

The tendency of a substance to absorb moisture from the air is a critical parameter that can affect its stability, handling, and formulation.

Protocol for Hygroscopicity Assessment:

-

Accurately weigh a sample of the compound in a tared container.

-

Place the open container in a controlled humidity chamber (e.g., 25 °C / 75% RH).

-

Monitor the weight of the sample at regular intervals until a constant weight is achieved.

-

Calculate the percentage of water absorbed.

The hygroscopicity can be classified based on the percentage of weight gain.

Synthesis Outline

A plausible synthetic route for this compound involves a two-step process starting from 4-nitrophenol.

-

Etherification: 4-Nitrophenol is reacted with a cyclopropylmethyl halide (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to form 1-(cyclopropylmethoxy)-4-nitrobenzene.

-

Reduction: The nitro group of 1-(cyclopropylmethoxy)-4-nitrobenzene is then reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or a metal/acid combination (e.g., Sn/HCl).

-

Salt Formation: The resulting 4-(cyclopropylmethoxy)aniline is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.

Understanding the synthesis is crucial for identifying potential process-related impurities that may need to be monitored.

Conclusion

This compound is a valuable intermediate with physicochemical properties that are largely influenced by its substituted aniline structure and its formation as a hydrochloride salt. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its characterization and handling based on established scientific principles and data from analogous compounds. The provided protocols for analytical method development, stability testing, and hygroscopicity assessment offer a solid starting point for researchers and drug development professionals working with this compound, ensuring a foundation of scientific integrity and quality control.

References

Sources

- 2. biosynth.com [biosynth.com]

- 3. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 4. International Laboratory USA [intlab.org]

- 5. Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid | Scholars Portal Journals [journals.scholarsportal.info]

- 6. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Cyclopropylmethoxy)aniline Hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclopropylmethoxy)aniline hydrochloride (CAS Number: 1158573-73-9), a substituted aniline derivative of increasing interest to the pharmaceutical and materials science sectors. As a versatile chemical intermediate, its unique structural motif, combining a cyclopropylmethoxy group with an aniline core, offers a compelling scaffold for the development of novel molecular entities. This document outlines a plausible, high-yield synthetic pathway, details a multi-technique approach for its analytical characterization, and discusses its potential applications based on established structure-activity relationships of related compounds. Protocols for synthesis, purification, and analysis are provided to support researchers in drug discovery and chemical development.

Introduction and Chemical Identity

This compound is the salt form of the parent free base, 4-(cyclopropylmethoxy)aniline. The incorporation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the solubility, stability, and handling of amine-containing compounds. The core structure features a p-disubstituted benzene ring, an ether linkage to a cyclopropylmethyl group, and an amine functional group, which is protonated in the hydrochloride form. This combination of a flexible, lipophilic ether group and a polar anilinium moiety imparts a unique physicochemical profile that is attractive for medicinal chemistry applications.[1][2]

While this specific molecule is primarily available as a research chemical, its structural components are present in various biologically active compounds.[3][4] Aniline and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, including analgesics, antimicrobials, and anticancer agents.[1][5] The cyclopropyl group is a well-known bioisostere for phenyl rings or bulky alkyl groups, often introduced to improve metabolic stability, binding affinity, and potency.

This guide serves as a technical resource for scientists, providing detailed methodologies and expected outcomes for the synthesis and characterization of this compound, thereby facilitating its exploration in research and development.

Physicochemical Properties

A summary of the key chemical identifiers and computed properties for this compound is presented in Table 1. It is important to note that experimental physical properties such as melting point and solubility are not widely reported in the literature; one supplier explicitly notes "No Data Available" for the melting point.[6]

| Property | Value | Source(s) |

| CAS Number | 1158573-73-9 | [][8] |

| Molecular Formula | C₁₀H₁₄ClNO | [] |

| Molecular Weight | 199.68 g/mol | [8] |

| IUPAC Name | 4-(cyclopropylmethoxy)aniline;hydrochloride | [] |

| Synonyms | 4-(Cyclopropylmethoxy)benzenamine Hydrochloride | [] |

| Canonical SMILES | C1CC1COC2=CC=C(C=C2)N.Cl | [] |

| Purity (Typical) | ≥98% | [8] |

| Appearance | White to off-white solid (predicted) | General |

| Melting Point | No Data Available | [6] |

Synthesis and Purification

A robust and scalable synthesis of this compound can be envisioned through a two-step process starting from commercially available 4-nitrophenol. This pathway involves a Williamson ether synthesis to introduce the cyclopropylmethoxy group, followed by the reduction of the nitro group to an amine and subsequent salt formation.[9][10][11]

Caption: Proposed synthetic workflow for 4-(Cyclopropylmethoxy)aniline HCl.

Step 1: Williamson Ether Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[12] In this step, 4-nitrophenol is deprotonated with a suitable base to form the phenoxide, which then acts as a nucleophile to displace the bromide from cyclopropylmethyl bromide.

Protocol:

-

To a stirred solution of 4-nitrophenol (1.0 eq.) in acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt.

-

Add cyclopropylmethyl bromide (1.2 eq.) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-(cyclopropylmethoxy)-4-nitrobenzene by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a yellow solid.

Step 2: Reduction and Hydrochloride Salt Formation

The nitro group of the intermediate is reduced to a primary amine. Common methods include catalytic hydrogenation or the use of reducing agents like tin(II) chloride.[11] The resulting free base is then converted to its hydrochloride salt.

Protocol:

-

Dissolve the purified 1-(cyclopropylmethoxy)-4-nitrobenzene (1.0 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-(cyclopropylmethoxy)aniline as an oil or low-melting solid.

-

Dissolve the crude free base in anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring at 0 °C.

-

The hydrochloride salt will precipitate out of the solution. Stir for an additional 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.[13]

Caption: Integrated workflow for the analytical characterization of the target compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be the most informative for structural confirmation. Key expected signals include:

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Amine Protons (NH₃⁺): A broad singlet, potentially downfield due to the acidic proton, which may exchange with D₂O.

-

OCH₂ Protons: A doublet (approx. δ 3.8-4.0 ppm) coupled to the cyclopropyl methine proton.

-

Cyclopropyl Protons: A multiplet for the methine proton (CH) and two multiplets for the diastereotopic methylene protons (CH₂) in the upfield region (approx. δ 0.3-1.3 ppm).

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Expected signals include aromatic carbons, the O-CH₂ carbon (~δ 70-75 ppm), and the distinct cyclopropyl carbons (~δ 3-12 ppm).

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad band in the region of 2500-3200 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group in the hydrochloride salt.

-

C-O Stretch: A strong absorption band around 1230-1250 cm⁻¹ corresponding to the aryl-alkyl ether linkage.

-

C-N Stretch: A signal in the 1300-1350 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ range.

Mass Spectrometry (MS):

-

Using a technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode should show a prominent peak for the protonated free base [M+H]⁺, corresponding to the molecular weight of 4-(cyclopropylmethoxy)aniline (163.22 g/mol ).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like aniline derivatives.[16][17][18]

HPLC Protocol:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[17]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 60:40 Methanol:Water.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly, typically around 240-254 nm.

-

Sample Preparation: Dissolve the hydrochloride salt in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of ~0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter.

-

Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥98% is expected for a well-purified sample.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the melting point, thermal stability, and decomposition profile of the hydrochloride salt.[13][19][20]

DSC/TGA Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

-

Conditions: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to ~350-400 °C.

-

Expected DSC Thermogram: A sharp endothermic peak corresponding to the melting of the crystalline hydrochloride salt would be expected. The position of this peak defines the melting point. For some hydrochloride salts, dehydration events may be observed as broader endotherms at lower temperatures if the material is a hydrate.[19]

-

Expected TGA Thermogram: The TGA curve should show a stable baseline (no mass loss) until the onset of thermal decomposition. A sharp decrease in mass indicates the temperature at which the compound begins to degrade. For hydrochloride salts, the initial mass loss can sometimes be attributed to the loss of HCl gas, followed by the decomposition of the organic moiety.[20]

Potential Applications and Future Directions

While specific applications for this compound are not yet widely documented, its structure suggests significant potential in medicinal chemistry and materials science.

-

Medicinal Chemistry: As an aniline derivative, this compound is a valuable building block for synthesizing libraries of compounds for drug discovery.[5] It can be used as a starting material for creating more complex molecules targeting a range of diseases, including:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted aniline scaffolds.

-

Infectious Diseases: Aniline derivatives are precursors to various antibacterial and antiviral agents.

-

Neuroscience: The structure could be elaborated to target receptors and enzymes in the central nervous system.[4]

-

-

Materials Science: The rigid aromatic core combined with the unique cyclopropyl group could be exploited in the synthesis of novel polymers, liquid crystals, or organic electronic materials.[21]

Future research should focus on the full experimental characterization of this compound and the exploration of its utility in the synthesis of novel bioactive molecules. Its incorporation into drug discovery programs could lead to the identification of new therapeutic agents with improved pharmacological profiles.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the data for aniline and its hydrochloride salts, the compound should be handled with care.[3] Aniline derivatives are often toxic if swallowed, inhaled, or absorbed through the skin and can be irritants to the eyes and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential for research and development. This guide has provided a detailed framework for its synthesis, purification, and comprehensive analytical characterization. By leveraging established methodologies such as the Williamson ether synthesis and standard analytical techniques like NMR, HPLC, and thermal analysis, researchers can confidently prepare and validate this compound for use in their synthetic programs. Its unique structural features make it a promising scaffold for the discovery of next-generation pharmaceuticals and advanced materials.

References

- Google Patents. (n.d.). CA1215724A - Process for producing 4-alkoxyanilines.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Supporting Information. (n.d.). Analytic Data. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

-

Scribd. (n.d.). Williamson Synthesis Lab Report. Retrieved from [Link]

-

MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

SpringerLink. (2017, February 8). The Effect of Aniline Hydrochloride Hydrotrope on the Phase Behavior of SDS/Water System. Retrieved from [Link]

- Google Patents. (n.d.). CA2209579C - Process for preparing 4-hydroxyanilines.

-

ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]

-

ATB. (n.d.). 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ChemBK. (n.d.). 4-(cyclopropylmethoxy)aniline. Retrieved from [Link]

-

National Institutes of Health. (2024, August 23). Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

-

Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cresset-group.com [cresset-group.com]

- 6. International Laboratory USA [intlab.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 10. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 11. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 16. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. Chromatogram Detail [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. azom.com [azom.com]

- 20. mdpi.com [mdpi.com]

- 21. Buy 4-(Cyclopropylmethoxy)aniline | 122828-48-2 [smolecule.com]

A Technical Guide to 4-(Cyclopropylmethoxy)aniline Hydrochloride: Properties, Synthesis, and Applications

An in-depth technical guide by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted anilines represent a cornerstone class of chemical intermediates. Their versatile reactivity and prevalence in bioactive molecules make them indispensable building blocks for drug discovery.[1][2][3] 4-(Cyclopropylmethoxy)aniline hydrochloride is a specialized derivative that combines the foundational aniline scaffold with a cyclopropylmethoxy moiety. This unique combination offers researchers a tool to explore novel chemical space, potentially enhancing metabolic stability or modulating receptor binding interactions in developing new therapeutic agents. The 2-substituted aniline scaffold, for instance, has been widely applied in the development of anti-tumor drugs.[3]

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will cover its core physicochemical properties, outline a robust synthetic and analytical workflow, discuss its applications, and provide essential safety protocols.

Physicochemical Properties and Key Identifiers

A precise understanding of a compound's properties is the foundation of all subsequent experimental work. This compound is the salt form, which typically confers greater stability and water solubility compared to its free base. The molecular weight of the hydrochloride salt is 199.68 g/mol .[4][5]

Table 1: Core Properties of 4-(Cyclopropylmethoxy)aniline and its Hydrochloride Salt

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 1158573-73-9 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₄ClNO (or C₁₀H₁₃NO·HCl) | [4][5][7] |

| Molecular Weight | 199.68 g/mol | [4][5] |

| SMILES | Nc1ccc(cc1)OCC1CC1.Cl | [4] |

| Synonym | 4-(Cyclopropylmethoxy)benzenamine hydrochloride | N/A |

| Physical Form | Solid (typical for hydrochloride salts) | N/A |

| Storage Conditions | Store in a cool, dry place, protected from light | [8] |

| Free Base CAS | 122828-48-2 | [9] |

| Free Base Mol. Weight | 163.22 g/mol | [6][9] |

| Free Base Density | 1.125±0.06 g/cm³ (Predicted) | [9] |

| Free Base pKa | 5.21±0.10 (Predicted) | [9] |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-stage process: synthesis of the free aniline base, followed by its conversion to the hydrochloride salt.

Rationale for Synthetic Strategy

A common and effective route to the free base, 4-(Cyclopropylmethoxy)aniline, involves a Williamson ether synthesis followed by a nitro group reduction. This approach is favored for its high yields and the commercial availability of the starting materials.

-

Ether Formation: 4-Nitrophenol is reacted with (bromomethyl)cyclopropane in the presence of a mild base (e.g., K₂CO₃) to form 1-(cyclopropylmethoxy)-4-nitrobenzene. This reaction selectively forms the desired ether bond.

-

Nitro Reduction: The nitro group is then reduced to the primary amine using standard catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents (e.g., SnCl₂), yielding 4-(Cyclopropylmethoxy)aniline.

-

Salt Formation: The purified free base is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the stable and more easily handled hydrochloride salt.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Hydrochloride Salt Formation

This protocol describes the conversion of the free aniline base to its hydrochloride salt, a procedure analogous to the synthesis of similar aniline hydrochlorides.[10]

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-(Cyclopropylmethoxy)aniline (10.0 g, 61.3 mmol).

-

Solvent Addition: Add 100 mL of anhydrous diethyl ether to the flask. Stir the mixture at room temperature (20-25°C) until the aniline is fully dissolved.

-

Acidification: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (33.7 mL, 67.4 mmol, 1.1 equivalents) dropwise over 15-20 minutes. A precipitate will begin to form immediately.

-

Reaction & Crystallization: Stir the resulting slurry for an additional 1-2 hours at room temperature to ensure complete salt formation and crystallization.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold (0-5°C) anhydrous diethyl ether (2 x 25 mL) to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the white to off-white solid product under high vacuum at 40-50°C for 4-6 hours or until a constant weight is achieved.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and the rigorous assessment of purity, which are non-negotiable requirements in drug development.

A Multi-technique Approach to Structural Verification and Purity Assessment

No single analytical technique is sufficient. A combination of chromatographic and spectroscopic methods provides a self-validating system for characterization.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound and identifying any related impurities.[1][11]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the parent ion, providing definitive evidence of the target molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Analytical Workflow Diagram

Caption: Quality control workflow for compound validation.

Standard Operating Procedure: Purity Determination by HPLC

This protocol provides a robust method for assessing the purity of this compound.

-

Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a valuable starting material or intermediate.

-

Scaffold for Kinase Inhibitors: The aniline core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology.[3] This compound provides a unique scaffold for synthesizing novel inhibitors with potentially altered potency, selectivity, or pharmacokinetic profiles.

-

Development of Antimicrobial Agents: Substituted alkoxy anilines can be used to generate quinoline-based structures. Related 4-alkoxyquinolines have been investigated for their antimycobacterial potential against M. tuberculosis.[12]

-

Metabolic Stability Enhancement: The aniline moiety in some drugs can be susceptible to oxidative metabolism by liver enzymes, sometimes leading to toxic byproducts.[2] The introduction of substituents like the cyclopropylmethoxy group is a common strategy employed by medicinal chemists to block these metabolic "soft spots" and improve the safety profile of a drug candidate.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its properties can be inferred from the parent compound, aniline hydrochloride. It should be handled as a hazardous substance.[13][14][15]

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[16] May cause irritation to the skin, eyes, and respiratory system. Handle with care, as some aniline derivatives are suspected carcinogens.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[14][15][16] All handling should be performed in a certified chemical fume hood to avoid inhalation of dust.[8]

-

Handling: Avoid creating dust.[8][13] Ensure adequate ventilation. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][16] The compound may be light-sensitive and hygroscopic; protect from light and moisture.[8]

References

-

This compound. International Laboratory USA. [Link]

- Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

4-(Cyclopropylmethoxy)aniline HCl [1158573-73-9]. Chemsigma. [Link]

-

4-Cyclopropylaniline. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet: Aniline hydrochloride. Carl ROTH. [Link]

-

Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Aniline hydrochloride - Safety Data Sheet. Penta chemicals. [Link]

-

Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines. PubMed Central, National Institutes of Health. [Link]

-

Method 8131: Aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

-

Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. news.umich.edu [news.umich.edu]

- 3. mdpi.com [mdpi.com]

- 4. biosynth.com [biosynth.com]

- 5. 1158573-73-9|this compound|BLD Pharm [bldpharm.com]

- 6. International Laboratory USA [intlab.org]

- 7. Chemsigma International Co., Ltd. [chemsigma.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-(cyclopropylmethoxy)aniline | 122828-48-2 [chemicalbook.com]

- 10. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. nj.gov [nj.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Introduction

4-(Cyclopropylmethoxy)aniline hydrochloride is a key chemical intermediate whose structural motifs—a cyclopropyl group, an ether linkage, and an aniline core—make it a valuable building block in modern drug discovery and materials science. The cyclopropyl moiety is often incorporated into pharmaceutical candidates to enhance metabolic stability and lipophilicity, while the aniline functional group serves as a versatile handle for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, offering field-proven insights into the causality behind experimental choices and detailed protocols for practical application by researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The choice of strategy often depends on the availability of starting materials, scalability, and the desired purity profile of the final compound.

-

Route A: O-Alkylation of a Phenolic Precursor. This strategy involves the formation of the ether bond by alkylating the hydroxyl group of 4-aminophenol. The primary challenge in this approach is achieving selective O-alkylation in the presence of the nucleophilic amino group.[2][3]

-

Route B: Reduction of a Nitro Aromatic Precursor. This alternative pathway begins with the synthesis of 1-(cyclopropylmethoxy)-4-nitrobenzene, followed by the chemical reduction of the nitro group to the target aniline.[4][5] This route circumvents the selectivity issues inherent in Route A.

The following diagram illustrates these two divergent strategies.

Caption: High-level overview of the two primary synthetic routes.

Detailed Analysis of Synthetic Strategies

Route A: Selective O-Alkylation of 4-Aminophenol

This route leverages the readily available 4-aminophenol. The core of this strategy is a Williamson ether synthesis. However, the direct alkylation of 4-aminophenol with a cyclopropylmethyl halide leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, necessitating a protection/deprotection sequence for a selective and high-yield synthesis.[2][3]

Pillar of Trustworthiness: The Self-Validating Protocol The protocol's integrity is maintained by ensuring each step is distinct and verifiable. The formation of the Schiff base in Step 1, for instance, can be confirmed by spectroscopic methods before proceeding, ensuring that only the correctly protected intermediate is carried forward. This modular approach prevents the propagation of errors and simplifies troubleshooting.

Step 1: Protection of the Amino Group To prevent undesired N-alkylation, the amino group's nucleophilicity must be attenuated. An efficient and cost-effective method is the formation of a Schiff base (imine) by reacting 4-aminophenol with an aldehyde, such as benzaldehyde.[3] This reaction is typically reversible and proceeds in high yield under mild conditions.

Step 2: O-Alkylation With the amino group protected, the phenolic hydroxyl group can be deprotonated with a mild base (e.g., potassium carbonate) to form a phenoxide. This nucleophile then reacts with an electrophilic source of the cyclopropylmethyl group, typically cyclopropylmethyl bromide, via an SN2 reaction to form the desired ether linkage.[2][6]

Step 3: Deprotection and Hydrochloride Salt Formation The Schiff base is readily hydrolyzed under acidic conditions.[2][3] Treatment of the O-alkylated intermediate with aqueous hydrochloric acid simultaneously cleaves the imine to regenerate the free amine and protonates it to form the stable this compound salt, which often crystallizes directly from the reaction mixture. The formation of the hydrochloride salt enhances the compound's stability and improves its handling characteristics.[7][8]

Caption: Workflow for the selective O-alkylation pathway (Route A).

Route B: Reduction of 1-(Cyclopropylmethoxy)-4-nitrobenzene

This pathway strategically avoids the selectivity issues of Route A by forming the ether bond prior to introducing the amine functionality. The synthesis begins with 4-nitrophenol, where the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating the ether synthesis.

Step 1: Ether Formation Similar to the alkylation step in Route A, 4-nitrophenol is reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to yield 1-(cyclopropylmethoxy)-4-nitrobenzene.[5]

Step 2: Nitro Group Reduction The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. Several robust methods are available:

-

Catalytic Hydrogenation: This is often the method of choice for industrial applications due to its efficiency and clean nature. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[4]

-

Metal-Acid Reduction: A classic and reliable laboratory-scale method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of concentrated hydrochloric acid.[9]

-

Other Reducing Agents: Reagents like sodium borohydride (NaBH₄) can also effect this reduction, often requiring a catalyst to enhance reactivity.[10]

Step 3: Hydrochloride Salt Formation If the reduction is not performed under acidic conditions (e.g., catalytic hydrogenation), the resulting 4-(cyclopropylmethoxy)aniline free base is subsequently treated with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.[9]

Caption: Workflow for the nitro reduction pathway (Route B).

Comparative Data of Synthetic Routes

| Feature | Route A: O-Alkylation | Route B: Nitro Reduction |

| Starting Materials | 4-Aminophenol, Benzaldehyde, Cyclopropylmethyl Bromide | 4-Nitrophenol, Cyclopropylmethyl Bromide |

| Key Intermediates | N-Benzylidene-4-hydroxyaniline | 1-(Cyclopropylmethoxy)-4-nitrobenzene |

| Key Reagents | K₂CO₃, HCl | H₂/Pd/C (or other reducing systems) |

| Advantages | Utilizes inexpensive starting materials; avoids handling highly energetic nitro compounds directly in the final steps. | More direct ether formation; circumvents selectivity issues; benefits from a highly reliable and scalable reduction step. |

| Disadvantages | Requires additional protection/deprotection steps, increasing the overall step count. | Involves the use of a nitroaromatic precursor; catalytic hydrogenation may require specialized pressure equipment. |

Detailed Experimental Protocol: Route A

The following protocol is a representative procedure for the synthesis of this compound via the selective O-alkylation of 4-aminophenol.

Step 1: Synthesis of N-Benzylidene-4-hydroxyaniline (Schiff Base Protection)

-

To a stirred solution of 4-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).

-

Stir the resulting solution at room temperature for 1 hour.

-

The product, N-benzylidene-4-hydroxyaniline, often precipitates from the solution. If not, the solvent can be removed in vacuo.

-

Isolate the solid product by filtration, wash with cold methanol, and dry. The crude product is typically of sufficient purity for the next step.[2]

Step 2: Synthesis of 4-(Cyclopropylmethoxy)-N-benzylideneaniline (Alkylation)

-

To a stirred suspension of N-benzylidene-4-hydroxyaniline (1 equivalent) and potassium carbonate (2 equivalents) in acetone, add cyclopropylmethyl bromide (1.1 equivalents).

-

Heat the mixture to reflux and maintain for approximately 20 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

-

Concentrate the combined filtrate in vacuo to yield the crude O-alkylated intermediate, which can be used directly in the next step.[2]

Step 3: Synthesis of this compound (Deprotection & Salt Formation)

-

Dissolve the crude product from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add an excess of concentrated hydrochloric acid (e.g., 2-3 equivalents) and stir.

-

The hydrolysis of the Schiff base and subsequent precipitation of the hydrochloride salt may occur. The mixture can be stirred for 1-2 hours to ensure complete reaction.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove the benzaldehyde byproduct, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.

Conclusion

The synthesis of this compound is effectively achieved through two primary, reliable strategies. The selective O-alkylation of 4-aminophenol (Route A) is an elegant approach that relies on a classical protection-alkylation-deprotection sequence. In contrast, the reduction of a 1-(cyclopropylmethoxy)-4-nitrobenzene intermediate (Route B) offers a more direct pathway that avoids selectivity concerns. The selection of the optimal route depends on project-specific factors including scale, cost of goods, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this important chemical building block.

References

- Benchchem, "4-Chloro-2-(cyclopropylmethoxy)

- Smolecule, "Buy 4-(Cyclopropylmethoxy)

- Benchchem, "3-(Cyclopropylmethoxy)

- ChemicalBook, "4-(cyclopropylmethoxy)

-

Wang, R., & Xu, J. (2010). "Selective alkylation of aminophenols," ARKIVOC, 2010(ix), 293-299. Available at: [Link].

-

MDPI, "Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor," MDPI, Available at: [Link].

-

ResearchGate, "Does anyone have any literature or procedure for the preparation of aniline hydrochloride?," ResearchGate, Available at: [Link].

-

Organic Syntheses, "p-AMINOTETRAPHENYLMETHANE," Organic Syntheses, Coll. Vol. 3, p.84 (1955); Vol. 26, p.4 (1946). Available at: [Link].

- Google Patents, "Method for synthesizing 4-benzyloxy aniline hydrochloride," CN102001955A.

Sources

- 1. Buy 4-(Cyclopropylmethoxy)aniline | 122828-48-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-(cyclopropylmethoxy)aniline | 122828-48-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

This guide provides a comprehensive technical overview for the synthesis of 4-(Cyclopropylmethoxy)aniline hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a robust three-step process, commencing with commercially available starting materials. Each step is detailed with mechanistic insights, procedural specifics, and critical parameters to ensure successful and reproducible outcomes.

Executive Summary

The synthesis of this compound is most efficiently achieved through a three-stage synthetic sequence:

-

Step 1: Williamson Ether Synthesis to form the key intermediate, 1-(cyclopropylmethoxy)-4-nitrobenzene.

-

Step 2: Reduction of the Nitro Group to yield 4-(cyclopropylmethoxy)aniline.

-

Step 3: Formation of the Hydrochloride Salt to afford the final, stable product.

This guide will elaborate on two well-established methods for the critical nitro reduction step: catalytic hydrogenation and chemical reduction using stannous chloride.

Strategic Overview of the Synthesis

The overall synthetic pathway is depicted below. The selection of 4-nitrophenol as a starting material is strategic due to the activating effect of the nitro group, which enhances the acidity of the phenolic proton, facilitating the initial etherification step.

Caption: Overall synthetic route for this compound.

PART 1: Step-by-Step Synthesis Protocols

Step 1: Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between 4-nitrophenol and cyclopropylmethyl bromide. This reaction proceeds via the classic Williamson ether synthesis, an S(_N)2 reaction where the phenoxide ion acts as the nucleophile.[1]

Mechanism: The reaction is initiated by the deprotonation of the weakly acidic 4-nitrophenol by a base, typically a carbonate such as potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of cyclopropylmethyl bromide, displacing the bromide leaving group to form the desired ether.[2]

Caption: Reaction mechanism for the Williamson ether synthesis step.

Experimental Protocol:

-

To a stirred solution of 4-nitrophenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add cyclopropylmethyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

The filtrate is then partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(cyclopropylmethoxy)-4-nitrobenzene as a solid.

Table 1: Reagents and Conditions for Step 1

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 4-Nitrophenol | 1.0 eq. | Starting material |

| Cyclopropylmethyl bromide | 1.1 eq. | Alkylating agent |

| Potassium Carbonate | 2.0 eq. | Base for deprotonation |

| Solvent | DMF or Acetonitrile | Reaction medium |

| Temperature | 80-90 °C | To drive the reaction |

| Reaction Time | 4-6 hours | Typical duration |

Step 2: Reduction of 1-(Cyclopropylmethoxy)-4-nitrobenzene to 4-(Cyclopropylmethoxy)aniline

This crucial step involves the reduction of the nitro group to a primary amine. Two common and effective methods are presented here.

This is a clean and efficient method that utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[3]

Mechanism: The nitro compound is adsorbed onto the surface of the palladium catalyst. Hydrogen gas, also adsorbed on the catalyst surface, is then transferred to the nitro group in a stepwise manner, leading to the formation of the aniline.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 1-(cyclopropylmethoxy)-4-nitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-(cyclopropylmethoxy)aniline, which can be purified further if necessary.[4]

This method is a classic and reliable alternative to catalytic hydrogenation, particularly useful if hydrogenation equipment is unavailable.

Mechanism: Stannous chloride (tin(II) chloride) acts as the reducing agent in an acidic medium (concentrated HCl). The tin is oxidized from Sn(II) to Sn(IV) while the nitro group is reduced to the amine.

Experimental Protocol:

-

To a solution of 1-(cyclopropylmethoxy)-4-nitrobenzene (1.0 eq.) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.).

-

Slowly add concentrated hydrochloric acid with stirring.

-

Heat the reaction mixture to reflux (around 70-80 °C) for 1-3 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide to a pH of >10 to precipitate tin salts and liberate the free aniline.

-

Extract the product with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 4-(cyclopropylmethoxy)aniline.

Table 2: Comparison of Reduction Methods

| Feature | Catalytic Hydrogenation | Stannous Chloride Reduction |

| Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl |

| Byproducts | Minimal | Tin salts |

| Workup | Simple filtration | Requires basification and extraction |

| Safety | Requires handling of H₂ gas | Corrosive acid and basic workup |

| Yields | Generally high | Good to high |

Step 3: Formation of this compound

The final step is the conversion of the free base into its more stable and handleable hydrochloride salt.[1]

Mechanism: This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the aniline accepts a proton from hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified 4-(cyclopropylmethoxy)aniline in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution until precipitation is complete.

-

Stir the resulting suspension in the cold for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Dry the solid under vacuum to obtain this compound as a stable, crystalline solid.[5]

Caption: Reaction for the formation of the hydrochloride salt.

PART 2: Troubleshooting and Purity Assessment

Purity Assessment: The purity of the final product and intermediates can be assessed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.

-

Melting Point: A sharp melting point range is indicative of high purity for the solid final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and intermediates.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Troubleshooting:

-

Incomplete Williamson Ether Synthesis: Ensure anhydrous conditions and a sufficient excess of the base. The choice of solvent can also be critical; DMF is often superior to acetonitrile for less reactive halides.

-

Low Yield in Nitro Reduction: For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. For the SnCl₂ reduction, ensure a sufficient excess of the reagent and acid.

-

Difficulty in Precipitating the Hydrochloride Salt: Ensure the use of anhydrous solvents. If the salt is soluble in the reaction solvent, a less polar co-solvent can be added to induce precipitation.

Conclusion

The synthesis of this compound is a well-defined and reproducible process. By carefully selecting the starting materials and optimizing the reaction conditions for each step, high yields of the desired product can be achieved. This guide provides the necessary technical details and insights to enable researchers to successfully synthesize this important chemical intermediate.

References

-

Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

- Google Patents. (n.d.). Process for preparation of phenoxypropanol amines.

- Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.

- Google Patents. (n.d.). Process for synthesizing aniline.

- Google Patents. (n.d.). Aniline hydrohalide preparation.

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline.

- Google Patents. (n.d.). method for salt preparation.

-

Organic Syntheses. (n.d.). α,α,α-TRICHLOROACETANILIDE. Retrieved from [Link]

- Google Patents. (n.d.). Procédé de préparation de 4-(cyclopropylméthoxy)-n-(3,5-dichloro-1-oxydo-4-pyridyl)-5-méthoxypyridine-2-carboxamide.

-

ChemBK. (n.d.). 4-(cyclopropylmethoxy)aniline. Retrieved from [Link]

Sources

The Ascendant Trajectory of Cyclopropylmethoxy Aniline Derivatives in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Flatland of Aniline Scaffolds

For decades, the aniline scaffold has served as a reliable workhorse in medicinal chemistry, a versatile template for crafting molecules that engage with a vast spectrum of biological targets. However, the contemporary drug discovery landscape demands more than just reliable frameworks; it necessitates a nuanced understanding of how subtle structural modifications can unlock profound gains in potency, selectivity, and pharmacokinetic properties. It is in this context that cyclopropylmethoxy aniline derivatives have emerged as a compelling class of compounds, particularly in the realm of oncology. The introduction of the cyclopropylmethoxy moiety is not a mere decorative flourish. This seemingly simple appendage imparts a unique three-dimensional character that allows for novel interactions within the intricate topographies of protein active sites. It is a key that can unlock previously inaccessible pockets, leading to enhanced binding affinity and a more desirable pharmacological profile.

This technical guide is born out of extensive research and in-the-field experience with these fascinating molecules. It is designed to be a living document for fellow researchers, scientists, and drug development professionals, moving beyond a superficial overview to provide a deep, mechanistic understanding of the biological activity of cyclopropylmethoxy aniline derivatives. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in a comprehensive body of scientific literature. Our focus will be primarily on their role as potent inhibitors of the Mer and c-Met receptor tyrosine kinases, two high-value targets in oncology.

The Strategic Imperative for Mer/c-Met Dual Inhibition in Oncology

The Mer and c-Met receptor tyrosine kinases are key players in the complex signaling networks that drive tumorigenesis, metastasis, and therapeutic resistance.[1][2][3] Their aberrant activation is a hallmark of numerous aggressive cancers, making them prime targets for therapeutic intervention.

-

Mer Kinase: A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, Mer is implicated in a range of cellular processes including proliferation, survival, and the suppression of the innate immune response. Its overexpression is a frequent event in various hematological and solid tumors, often correlating with a poor prognosis.

-

c-Met Kinase: The receptor for hepatocyte growth factor (HGF), c-Met plays a crucial role in embryonic development and tissue regeneration. In the context of cancer, its dysregulation through mutation, amplification, or overexpression fuels tumor growth, invasion, and the development of metastatic disease.[4]

The rationale for dual inhibition of Mer and c-Met stems from the intricate crosstalk and potential for compensatory signaling between these pathways. Targeting a single kinase can sometimes lead to the activation of alternative survival pathways, ultimately resulting in therapeutic resistance. By simultaneously blocking both Mer and c-Met, it is possible to achieve a more profound and durable anti-tumor response.[1][2][3] Cyclopropylmethoxy aniline derivatives have demonstrated remarkable promise in this arena, exhibiting potent, dual inhibitory activity against both kinases.[1][2]

The Mer/c-Met Signaling Cascade: A Target for Intervention

The binding of their respective ligands (Gas6 for Mer, HGF for c-Met) triggers the dimerization and autophosphorylation of these receptors on specific tyrosine residues within their kinase domains. This phosphorylation event initiates a cascade of downstream signaling events, activating key pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[4][5][6] Tyrosine kinase inhibitors, including the cyclopropylmethoxy aniline derivatives, exert their therapeutic effect by competing with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of these downstream oncogenic signals.[7][8]

Synthesis of Cyclopropylmethoxy Aniline Derivatives: A Step-by-Step Protocol

The synthesis of cyclopropylmethoxy aniline derivatives typically involves a multi-step process, culminating in the coupling of the aniline core with a suitably functionalized heterocyclic system. The following protocol is a representative example for the synthesis of a 2-substituted aniline pyrimidine derivative, a common scaffold for Mer/c-Met inhibitors.[9][10]

Reagents and Materials

-

Substituted anilines

-

2,4-dichloropyrimidine

-

p-toluenesulfonic acid (PTSA)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

4-aminophenol

-

4-antipyrine acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Synthetic Workflow

Detailed Experimental Procedure

Step 1: Synthesis of Intermediate 1 (Condensation) [10]

-

To a solution of 4-antipyrine acid and 4-aminophenol in DMF, add HBTU and TEA.

-

Stir the reaction mixture at room temperature for 8 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 (SN2 Reaction) [10]

-

To a solution of Intermediate 1 and 2,4-dichloropyrimidine in DMF, add K2CO3.

-

Stir the mixture at 80°C for 4.5 hours.

-

Pour the reaction mixture into ice water and filter the resulting precipitate.

-

Wash the solid with water and dry under vacuum to obtain Intermediate 2.

Step 3: Synthesis of the Final Product (Coupling Reaction) [10]

-

To a mixture of Intermediate 2 and the desired substituted cyclopropylmethoxy aniline in DMF, add p-toluenesulfonic acid (PTSA).

-

Stir the mixture at 90°C for 4 hours under a nitrogen atmosphere.

-

After cooling, purify the crude product by column chromatography to yield the final cyclopropylmethoxy aniline derivative.

Biological Evaluation: In Vitro Assays for Potency and Efficacy

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. For cyclopropylmethoxy aniline derivatives targeting Mer and c-Met, a panel of in vitro assays is employed to determine their potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[1][11][12]

Protocol: Luminescence-Based Kinase Assay [1][11]

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the kinase (e.g., recombinant Mer or c-Met), a suitable peptide substrate, and ATP in a kinase assay buffer.

-

Inhibitor Incubation: Add the diluted test compound to the wells and incubate at room temperature to allow for binding to the kinase.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the resulting luminescence.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on Mer or c-Met signaling. The MTT assay is a widely used colorimetric method for this purpose.[3][13][14][15]

Protocol: MTT Cell Proliferation Assay [13][15]

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MDA-MB-231, HCT116) in a 96-well plate and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the cyclopropylmethoxy aniline derivative and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Pharmacokinetic Profile

The biological activity of cyclopropylmethoxy aniline derivatives is exquisitely sensitive to their chemical structure. A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[16][17][18][19][20]

Key SAR Insights

The following table summarizes key SAR observations for 2-substituted aniline pyrimidine-based Mer/c-Met inhibitors, a class that includes many cyclopropylmethoxy aniline derivatives.[16][17][21]

| Position of Modification | Structural Change | Impact on Activity |

| Pyrimidine C2-Aniline Linker | Introduction of hydrophilic groups | Can enhance solubility and bioavailability while maintaining dual-target activity.[17] |

| Aniline Ring Substitution | Position and nature of substituents | Significantly modulates inhibitory potency against both Mer and c-Met.[21] |

| Terminal Groups | Varies (e.g., piperidine, morpholine) | Influences potency and pharmacokinetic properties.[9] |

Pharmacokinetic (ADMET) Considerations

A favorable pharmacokinetic profile is paramount for the successful clinical development of any drug candidate. Key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters must be carefully evaluated.[22][23][24]

-

Metabolic Stability: In vitro assays using human liver microsomes are commonly employed to assess the metabolic stability of new compounds. A longer half-life in these assays is generally desirable.[1][2][25]

-

Oral Bioavailability: This parameter reflects the fraction of an orally administered dose that reaches systemic circulation. Moderate to high oral bioavailability is a key goal in drug design.[1][2][25]

-

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can influence its distribution and availability to target tissues.[1][2][25]

-

Toxicity: Early assessment of potential toxicity is crucial. In vitro assays, such as the hERG assay for cardiotoxicity, are important for identifying potential liabilities.[9]

Concluding Remarks and Future Directions

Cyclopropylmethoxy aniline derivatives represent a promising frontier in the development of targeted cancer therapies. Their unique structural features enable potent and dual inhibition of the critical oncogenic drivers Mer and c-Met. The insights and protocols presented in this guide are intended to empower researchers to further explore and optimize this exciting class of molecules. Future research will undoubtedly focus on refining the SAR to enhance selectivity, improve pharmacokinetic profiles, and ultimately translate the preclinical promise of these compounds into effective clinical treatments for patients with a wide range of malignancies.

References

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. [Link]

-

The structure–activity relationship of designed compounds. (n.d.). ResearchGate. [Link]

-